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molecular formula C13H8ClNO B8707235 8-Chloro-dibenz[b,f]-[1,4]oxazepine

8-Chloro-dibenz[b,f]-[1,4]oxazepine

Cat. No. B8707235
M. Wt: 229.66 g/mol
InChI Key: RTQDEGQPODPWJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03997401

Procedure details

A culture of Hormodendrum cladosporioides NRRL 8132 is grown initially for 14 days on potato dextrose agar slants. The spores and mycelia from a single slant are used to inoculate a 500 ml. seed flask containing 100 ml. of cottonseed meal medium. After further incubation for 7 days at 23° - 25° C. on a rotary shaker at 190 rpm, 25 ml. of the growth is used to inoculate 100 ml. of cottonseed meal medium in a 500 ml. flask. This flask is then incubated at 23° - 25° C. for 24 - 48 hours on the shaker until good growth is evident. A solution of 0.025 part of 8-chloro-10,11-dihydrodibenz[b,f][1,4]oxazepine in 0.79 part acetone is added and incubation continued for an additional 48 hours. The culture broth is extracted three times with portions of methylene chloride. The methylene chloride extracts are combined, dried over anhydrous sodium sulfate, and stripped to dryness in vacuo. The residue is dissolved in ethyl acetate and chromatographed on silica gel using a 3:97 ethyl acetate-methylene chloride mixture as eluant. Recrystallization of the crude product affords 8-chlorodibenz[b,f][1,4]oxazepine melting at 73° - 73.5° C. and represented by the following structural formula. ##STR4##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.[Cl:13][C:14]1[CH:28]=[CH:27][C:17]2[O:18][C:19]3[CH:26]=[CH:25][CH:24]=[CH:23][C:20]=3[CH2:21][NH:22][C:16]=2[CH:15]=1>CC(C)=O>[Cl:13][C:14]1[CH:28]=[CH:27][C:17]2[O:18][C:19]3[CH:26]=[CH:25][CH:24]=[CH:23][C:20]=3[CH:21]=[N:22][C:16]=2[CH:15]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC2=C(OC3=C(CN2)C=CC=C3)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
seed flask containing 100 ml
WAIT
Type
WAIT
Details
This flask is then incubated at 23° - 25° C. for 24 - 48 hours on the shaker until good growth
WAIT
Type
WAIT
Details
incubation continued for an additional 48 hours
Duration
48 h
EXTRACTION
Type
EXTRACTION
Details
The culture broth is extracted three times with portions of methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in ethyl acetate
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel using a 3:97 ethyl acetate-methylene chloride mixture as eluant
CUSTOM
Type
CUSTOM
Details
Recrystallization of the crude product

Outcomes

Product
Details
Reaction Time
7 d
Name
Type
product
Smiles
ClC1=CC2=C(OC3=C(C=N2)C=CC=C3)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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